

Application Notes and Protocols for GW0742 in Rodent Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of **GW0742**, a selective peroxisome proliferator-activated receptor delta (PPAR β/δ) agonist, in rodent models. The information is compiled from various scientific studies to assist in the design and execution of in vivo experiments.

Summary of Recommended Dosages

The dosage of **GW0742** for rodent experiments can vary depending on the animal model, the research question, and the administration route. The following tables summarize the dosages used in several key studies.

Table 1: Recommended Dosage of GW0742 in Rat Experiments



Animal Model	Dosage	Administrat ion Route	Vehicle	Treatment Duration	Key Findings
Hypoxia- Induced Pulmonary Hypertension	30 mg/kg/day	Oral	Not specified	23 days	Reduced right heart hypertrophy and right ventricular systolic pressure.[1]
Fructose-Fed Diabetic Rats	Not specified (dose-related effects observed)	Intravenous injection	Dimethyl sulfoxide (DMSO) and 0.9% normal saline	Acute	Improved insulin resistance and glucose homeostasis.
Healthy Wistar Rats	Not specified (dose-related effects observed)	Not specified	Not specified	7 days	Increased expression of fatty acid oxidation and TCA cycle- related genes in the heart.

Table 2: Recommended Dosage of GW0742 in Mouse Experiments



Animal Model	Dosage	Administrat ion Route	Vehicle	Treatment Duration	Key Findings
Pulmonary Artery Banding (Right Heart Hypertrophy)	10 and 30 mg/kg/day	Oral gavage	Not specified	14 days	Dose- dependently reduced right ventricular hypertrophy and improved cardiac function.[2]
Diet-Induced Obesity	3 mg/kg/day	Incorporated into chow	Dimethyl sulfoxide (DMSO)	8 weeks	Improved insulin sensitivity and increased expression of fatty acid oxidation genes.[3]
Elastase- Induced Emphysema	1.0 mg/kg (twice a week)	Pulmonary administratio n	10% DMSO in saline	2-3 weeks	Repaired collapsed alveoli and improved respiratory function.[4]
Alzheimer's Disease (APP/PS1 mice)	30 mg/kg/day	Oral gavage	Water	14 days	Reversed memory deficits and increased hippocampal neurogenesis .[5]
Lewis Lung Carcinoma	Not specified	Intraperitonea I injection	DMSO	Not specified	Increased tumor growth



and angiogenesis.

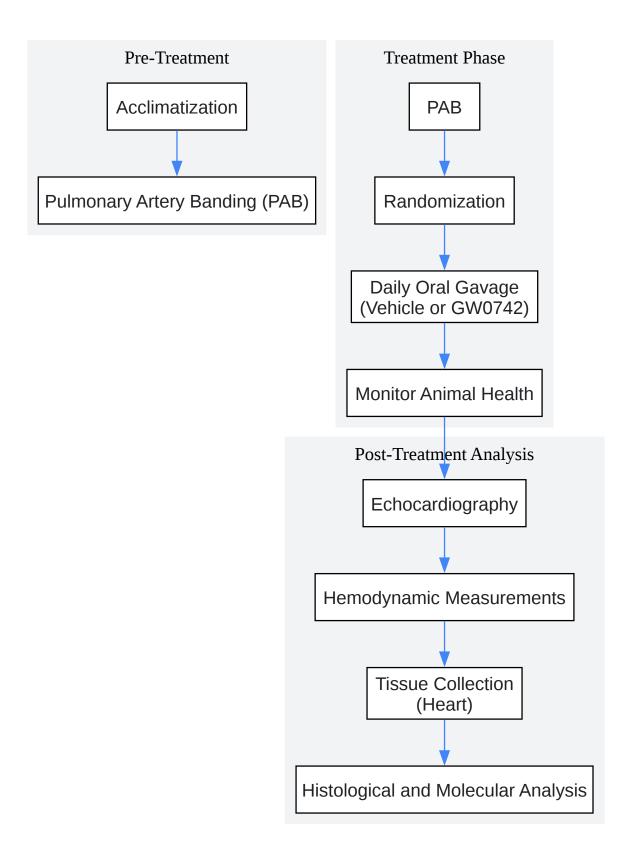
Experimental Protocols

Protocol 1: Oral Administration in a Mouse Model of Right Heart Hypertrophy

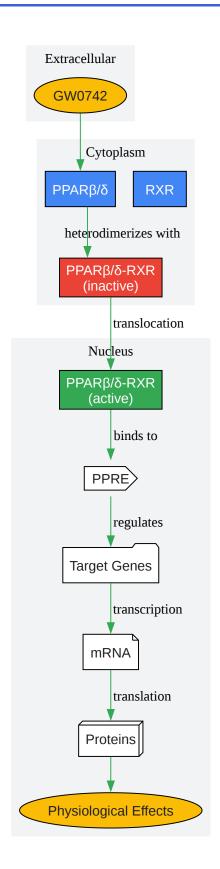
This protocol is based on a study investigating the direct protective effects of **GW0742** on the right heart.[2]

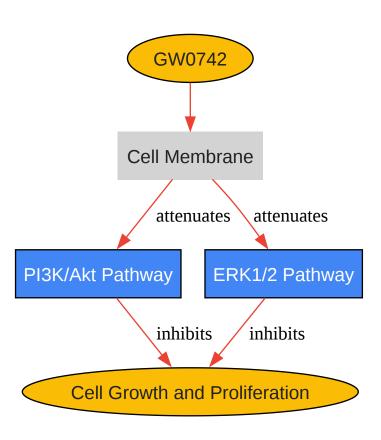
- 1. Animal Model:
- Male C57BL/6 mice.
- Induction of right heart hypertrophy via pulmonary artery banding (PAB).
- 2. GW0742 Solution Preparation:
- While the specific vehicle was not mentioned in this study, a common practice is to prepare a stock solution of GW0742 in DMSO and then dilute it with a suitable vehicle like saline or water for oral gavage.[1]
- For a 30 mg/kg dose in a 25g mouse, the required dose is 0.75 mg.
- If preparing a dosing solution at 3 mg/mL, dissolve 30 mg of GW0742 in a final volume of 10 mL of the vehicle. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
- 3. Administration:
- Administer the prepared GW0742 solution or vehicle control to the mice via oral gavage.
- The volume administered is typically 100-200 μL for a 25g mouse.
- · Administer daily for 14 days.
- 4. Experimental Workflow:











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